1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H10N4O2 |
|---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C16H10N4O2/c21-20(22)14-8-4-2-6-12(14)16-18-17-15-10-9-11-5-1-3-7-13(11)19(15)16/h1-10H |
InChI Key |
VAWNJYREKUDJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The annulation of 2-hydrazinylquinoline derivatives with nitroalkanes in PPA is a robust method for constructing thetriazolo[4,3-a]quinoline core. The reaction proceeds via the formation of phosphorylated nitronate intermediates, which act as electrophiles. For 1-(2-nitrophenyl) derivatives, phenylnitromethane (2-nitroethylbenzene) serves as the nitroalkane precursor. However, steric and electronic factors from the 2-nitrophenyl group reduce electrophilicity, leading to lower yields compared to aliphatic nitroalkanes.
Key Steps:
Optimization and Challenges
-
Temperature : Reactions are typically conducted at 130–150°C. Elevated temperatures (≥150°C) improve yields for sterically hindered substrates.
-
Solvent Reduction : Scaling the reaction with a 1.5-fold reduction in PPA volume maintains efficiency (e.g., 91% yield for 3ac ).
-
Limitations : Phenylnitromethane yields ≤15% of 3af due to resonance stabilization of the nitronate intermediate.
Table 1: Comparative Yields for Nitroalkane Substrates in PPA
| Nitroalkane | Product | Yield (%) | Reference |
|---|---|---|---|
| Nitromethane | 3aa | 78 | |
| Phenylnitromethane | 3af (2-nitrophenyl) | 12 | |
| Ethyl nitroacetate | 3bg | 85 |
[3+2] Cycloaddition Followed by Reductive Cyclization
Sequential Annulation Strategy
This method involves two steps:
Advantages:
Case Study: Synthesis of 4aeg
Table 2: Yields for Reductive Cyclization of Triazolyl Methanones
Post-Synthetic Nitration of Triazolo[4,3-a]quinoline
Direct Nitration with Nitric Acid
Nitration of pre-formedtriazolo[4,3-a]quinoline introduces the nitro group at the 2-position of the phenyl ring. This method is less common due to challenges in regioselectivity but offers flexibility for late-stage functionalization.
Procedure:
Limitations:
-
Byproducts : Over-nitration or oxidation of the triazole ring may occur.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
-
PPA-Mediated Cyclocondensation : Most direct route but limited by low yields for 2-nitrophenyl derivatives.
-
Cycloaddition-Reductive Cyclization : Higher yields and better regiocontrol but requires multi-step synthesis.
-
Post-Synthetic Nitration : Flexible but suffers from moderate yields and selectivity issues.
Chemical Reactions Analysis
Palladium-Catalyzed Cyclization
A method from the Organic Chemistry Portal describes the synthesis of triazolo[4,3-a]pyridines via palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation in acetic acid . This chemoselective approach targets the terminal nitrogen of hydrazides, enabling efficient ring formation.
Nitroalkane-Mediated Cyclization
A widely reported method involves reacting 2-hydrazinylquinolines with nitroalkanes (e.g., nitromethane, nitropropane) in polyphosphoric acid (PPA) . The reaction proceeds via:
-
Formation of phosphorylated nitronates : Nitroalkanes react with PPA to generate electrophilic intermediates.
-
Nucleophilic attack : Hydrazine moieties in the quinoline substrate attack these intermediates.
-
Cyclization and elimination : Intramolecular cyclization followed by elimination of phosphoric acid produces the triazole ring.
| Reagent | Yield | Key Features |
|---|---|---|
| Nitromethane | 78% | High yield, scalable to multigram |
| Nitropropane | 91% | Tolerates substituents on quinoline ring |
| Phenyl nitromethane | Low yield | Reduced electrophilicity due to resonance |
This method demonstrates broad substrate tolerance, including aromatic and amide substituents on the quinoline ring .
Reaction Mechanisms
The synthesis mechanism involves two pathways depending on the nitroalkane used:
Phosphorylated Nitronate Pathway
For alkyl nitroalkanes (e.g., nitromethane):
-
Electrophilic activation : Nitroalkanes form phosphorylated nitronates in PPA.
-
Hydrazine attack : The hydrazine group reacts with the electrophilic intermediate.
-
Cyclization : A 5-exo-trig intramolecular nucleophilic cyclization forms the triazole ring.
-
Elimination : Phosphorylhydroxylamine is expelled, completing the annulation .
Nitroketone Pathway
For nitroacetophenone:
-
Hydrazone formation : Reaction with hydrazinylquinoline generates a hydrazone intermediate.
-
Cyclization : The quinoline nitrogen attacks the hydrazone moiety, forming the ring.
-
Elimination : Nitromethane is expelled, yielding the triazole product .
Derivatization Reactions
The nitro group enables further functionalization through:
-
Nucleophilic substitution : The nitrophenyl group’s electrophilicity allows reactions with amines or other nucleophiles.
-
Reduction : Conversion of the nitro group to an amino group under reductive conditions, altering biological activity.
-
Oxidative modifications : Introduction of additional functional groups via oxidative pathways .
Substituent Effects on Reactivity
Structural modifications significantly influence reactivity:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazoloquinoline derivatives, including 1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline. These compounds have been synthesized and tested against various strains of bacteria and fungi. For instance, derivatives exhibiting significant antibacterial activity against Mycobacterium tuberculosis have been identified. In one study, compounds derived from quinoline and triazole motifs demonstrated effective inhibition of the InhA enzyme in M. tuberculosis, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL .
Anticancer Potential
Triazoloquinolines have also shown promise in cancer therapy. The compound has been evaluated for its antiproliferative effects against several cancer cell lines. For example, research indicates that certain derivatives of triazoloquinolines can inhibit key targets such as EGFR and CDK2, leading to reduced cell viability in cancer models. One study reported that specific derivatives exhibited GI50 values ranging from 22 nM to 31 nM against various cancer cell lines .
Neuropharmacological Effects
The anticonvulsant properties of triazoloquinolines are another area of interest. Compounds within this class have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. Research has indicated that these compounds can act as effective anticonvulsants in animal models, suggesting potential use in treating epilepsy and other neurological disorders .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves cyclization reactions using hydrazine derivatives and nitroalkanes. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the triazoloquinoline scaffold affect biological activity. For example, varying the substituents on the quinoline ring can lead to enhanced potency against specific biological targets .
Case Study 1: Antitubercular Activity
A comprehensive investigation into quinoline-triazole hybrids revealed that certain compounds displayed significant antitubercular activity by inhibiting the InhA enzyme critical for bacterial survival. The study synthesized multiple derivatives and assessed their efficacy against M. tuberculosis, highlighting the potential for developing new antitubercular agents from this chemical class .
Case Study 2: Anticancer Activity
Another study focused on the synthesis of triazoloquinolines as multi-target inhibitors for cancer treatment. The findings demonstrated that specific derivatives could effectively inhibit both EGFR and BRAF V600E mutations prevalent in various cancers, showcasing their potential as dual-action therapeutic agents .
Mechanism of Action
The biological activity of 1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit enzymes involved in critical biochemical pathways, thereby exerting antimicrobial or antiviral effects.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Physical Properties
Key Observations :
- The 2-nitrophenyl substituent confers a higher melting point (210–212°C) compared to alkylated analogs like 1-ethyl derivatives (151–153°C), likely due to increased polarity and intermolecular interactions .
- Substitution at the quinoline C5 or C7 positions (e.g., fluorophenyl or benzyloxy groups) significantly enhances anticonvulsant potency over nitro-substituted derivatives .
Pharmacological Activity
Table 2: Anticonvulsant Activity of Triazoloquinoline Derivatives
| Compound Name | Substituent Position | ED₅₀ (mg/kg, MES Test) | Neurotoxicity (Rotarod Test) |
|---|---|---|---|
| This compound | C1 | Not reported | Not evaluated |
| 5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | C5 | 27.4 | Low |
| 7-(4-Fluorobenzyloxy)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline | C7 | 11.8 | Moderate |
| 1-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 876594-97-7) | C1 | Not reported | Not evaluated |
Key Findings :
- Substituent Position Matters : C7-substituted derivatives (e.g., 7-benzyloxy) exhibit superior anticonvulsant activity (ED₅₀ = 11.8 mg/kg) compared to C1- or C5-substituted analogs, likely due to enhanced blood-brain barrier permeability .
- Triazole vs. Triazolone : Triazole rings (e.g., compound 3f) show potent anticonvulsant effects (ED₅₀ = 22.0–27.4 mg/kg), whereas triazolone derivatives (e.g., 4a-f) are inactive even at 300 mg/kg, highlighting the necessity of the triazole’s nitrogen-rich structure for target engagement .
Biological Activity
1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazoloquinolines, which are known for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring fused with a quinoline moiety, with a nitrophenyl substituent at the 1-position. This structural configuration is significant as it influences the compound's lipophilicity and reactivity.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic activity against various cancer cell lines. A study reported IC50 values ranging from 5 µM to 10 µM against human cancer cell lines such as HepG2 (liver cancer) and HCT-116 (colorectal cancer) . These findings suggest that the compound may act as a potential chemotherapeutic agent.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- DNA Intercalation : The compound has been shown to intercalate into DNA, disrupting replication and transcription processes .
- Topoisomerase Inhibition : It inhibits topoisomerase II enzymes, which are crucial for DNA unwinding during replication .
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death .
Antimicrobial Properties
This compound also demonstrates antimicrobial activity. Studies have indicated effectiveness against various bacterial strains and fungi. For instance, it has shown significant inhibition against Staphylococcus aureus and Candida albicans .
Anticonvulsant Activity
Preliminary research suggests that this compound may possess anticonvulsant properties. The mechanism is thought to involve modulation of neurotransmitter systems in the brain .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | IC50 (µM) | Activity Type | Notes |
|---|---|---|---|
| This compound | 5-10 | Anticancer | Effective against HepG2 and HCT-116 |
| 1-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline | 6-12 | Anticancer | Similar mechanism; higher lipophilicity |
| 1-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline | 8-15 | Antimicrobial | Broader spectrum against bacteria |
Case Studies
Several case studies have highlighted the efficacy of this compound in laboratory settings:
- A study conducted on the HCT-116 cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure.
- Another case study showed that combining this compound with established chemotherapeutics enhanced overall cytotoxicity compared to either agent alone.
Q & A
Q. What are the established synthetic routes for 1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation and cyclization steps. For example, similar triazoloquinoline derivatives are synthesized by reacting nitro-substituted precursors with thiocarbohydrazide under acidic or alkaline conditions, followed by cyclization using brominated reagents (e.g., benzyl bromide) in anhydrous ethanol . Optimization may include adjusting solvent systems (e.g., nitrobenzene for high-temperature stability), reaction time, and stoichiometric ratios of intermediates. Characterization via IR and NMR (e.g., δ 7.45–8.57 ppm for aromatic protons in CDCl₃) confirms structural integrity .
Q. How can spectroscopic methods (NMR, IR) validate the structure of triazoloquinoline derivatives?
Key spectral markers include:
- ¹H NMR : Aromatic proton resonances between δ 7.4–8.6 ppm, with coupling patterns (e.g., doublets for para-substituted phenyl groups) .
- ¹³C NMR : Signals for triazole-ring carbons (e.g., δ 149.8 ppm for 3a-C) and quinoline backbone carbons (e.g., δ 123.1 ppm for 5a-C) .
- IR : Stretching vibrations at ~1620 cm⁻¹ (C=N triazole) and ~1450 cm⁻¹ (C-C aromatic) .
Q. What preliminary biological screening approaches are suitable for triazoloquinoline derivatives?
Initial screening should focus on antimicrobial and central nervous system (CNS) activity. For example:
- Antibacterial : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .
- Anticonvulsant : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .
- Anti-inflammatory : Carrageenan-induced paw edema assays .
Advanced Research Questions
Q. How do substituents (e.g., nitro, chloro) influence the pharmacological activity of triazoloquinoline derivatives?
The 2-nitrophenyl group enhances electron-withdrawing effects, potentially increasing CNS penetration and receptor binding. Comparative studies show:
- Anticonvulsant activity : 7-Heptyloxy derivatives (e.g., ED₅₀ = 18 mg/kg in MES models) outperform shorter alkoxy chains .
- Antimicrobial activity : Chloro-substituted analogues exhibit broader-spectrum inhibition (MIC = 12.5 µg/mL against Candida albicans) .
Methodology: Structure-activity relationship (SAR) studies using substituent variation (alkyl, halogens) and computational docking to predict binding affinities .
Q. What analytical challenges arise in characterizing triazoloquinoline derivatives, and how can they be resolved?
Challenges include:
- Regioisomer ambiguity : Similar NMR shifts for triazole-quinoline fusion positions. Resolution: X-ray crystallography (e.g., C–H···π interactions in crystal lattices confirm regiochemistry) .
- Purity assessment : High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm .
Q. How can mechanistic studies elucidate the anticonvulsant mode of action for triazoloquinoline derivatives?
Proposed mechanisms include GABAergic modulation or sodium channel blockade. Approaches:
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from differences in:
- Substituent positioning : Meta- vs. para-nitro groups alter electron distribution and bioactivity .
- Assay protocols : Standardize inoculum size in antimicrobial tests or seizure induction parameters in MES models .
Recommendation: Meta-analyses comparing datasets with fixed variables (e.g., dosage, solvent controls) .
Methodological Guidance
- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate solvent polarity, temperature, and catalyst effects on yield .
- Pharmacokinetic Profiling : Employ LC-MS/MS to quantify blood-brain barrier permeability in rodent models .
- Crystallography : Collaborate with facilities offering single-crystal X-ray diffraction to resolve regiochemical ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
